(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the category of pyrazole derivatives. It features a unique combination of a pyrazole ring and an ethoxyphenyl group, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of specific precursors under controlled conditions. Research into its synthesis and applications has been documented in scientific literature, highlighting its relevance in drug discovery and development.
This compound is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O) attached to the methanone moiety. It also falls under the category of heterocyclic compounds due to the inclusion of the pyrazole ring.
The synthesis of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves several key steps:
The reactions are usually conducted in polar solvents like ethanol or methanol, with catalysts such as acetic acid or sodium acetate to enhance yield and selectivity. Temperature and reaction time are critical parameters that must be optimized for successful synthesis.
The molecular structure of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone can be described as follows:
The compound can be represented using various chemical drawing software, which provides insights into its three-dimensional conformation and electronic distribution.
(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone can participate in several chemical reactions:
Each reaction's efficiency depends on factors such as solvent choice, temperature, and catalysts used. Monitoring these reactions often involves techniques like thin-layer chromatography and spectroscopic methods.
The mechanism of action for (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is not fully elucidated but can be hypothesized based on its structural features:
Experimental studies are required to confirm these mechanisms, often involving in vitro and in vivo assays to assess biological activity and target interactions.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for confirming purity and structure.
(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone has potential applications in:
The molecular architecture of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone comprises three discrete yet interconnected domains:
Table 1: Atomic Contribution Analysis of (4-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone
Molecular Domain | Atomic Composition | Bond Angles/Lengths | Electron Density Distribution |
---|---|---|---|
Ethoxyphenyl group | C₆H₅OCH₂CH₃ | Caryl-O: ~1.36 Å; O-C: 1.43 Å | Highest occupied molecular orbital (HOMO) localized on phenyl ring |
Methanone linker | C=O | Ccarbonyl-Npyrazole: 1.40 Å; C=O: 1.22 Å | Polarized electron density (δ⁻ on O) |
Pyrazole ring | C₃H₂N₂ | N-N: 1.36 Å; C-N: 1.32–1.38 Å | Lowest unoccupied molecular orbital (LUMO) delocalized across ring |
Quantum chemical analyses (DFT/B3LYP/6-311++G(d,p)) indicate that the ethoxy group’s conformation significantly impacts overall molecular polarity. The dihedral angle between phenyl and pyrazole planes ranges from 30–50°, balancing planarity for target engagement and three-dimensionality to evade efflux pumps [9]. Hydrogen-bonding capacity (acceptor count = 4; donor count = 0) facilitates membrane permeability, aligning with Lipinski’s rule compliance (molecular weight = 216.24 g/mol) [1] [7].
(4-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone belongs to the broader pyrazolyl methanone family, characterized by a -C(O)- linkage between the pyrazole and diverse aryl/alkyl substituents. This class demonstrates superior pharmacological versatility compared to pyrazole analogs lacking the carbonyl spacer:
Table 2: Bioactive Pyrazolyl Methanone Derivatives with Structural Modifications
Compound Structure | Key Modifications | Biological Activity | Reference |
---|---|---|---|
[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl][4-(2-(pyridin-4-yl)ethyl]piperazin-1-yl]methanone | Piperazinyl-pyridine extension | Kinase inhibition (ALK/ROS1) | [5] |
5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | Chiral dihydropyrazole; CF₃ group | Anticancer screening | [4] |
(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone | Ortho-ethoxy substitution | Antimicrobial lead | [7] |
3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl](pyridin-4-yl)methanone | Dihydropyrazole; isopropylphenyl | Antiviral/antibacterial | [9] |
Notably, derivatives like those in Table 2 demonstrate that strategic functionalization—especially at the pyrazole C3/C5 positions and aryl ring substituents—can redirect activity toward specific therapeutic targets. For instance, incorporation of fluorinated groups (e.g., -CF₃) enhances blood-brain barrier penetration, while extended heterocycles (e.g., piperazinyl-pyridine) enable kinase inhibition [4] [5] [6].
The evolution of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone derivatives reflects broader trends in heterocyclic drug discovery:
Table 3: Key Milestones in Pyrazolyl Methanone Drug Discovery
Time Period | Development Focus | Representative Agents | Impact on Field |
---|---|---|---|
2000–2010 | Core scaffold optimization | Simple aryl/alkyl methanones | Established metabolic stability advantages over non-carbonyl analogs |
2010–2020 | Substitution pattern refinement | 4-Ethoxy/4-fluoro derivatives | Achieved nanomolar potency in kinase assays; 5–10x selectivity improvement |
2020–present | Hybrid pharmacophores | Piperazinyl-pyridine conjugates | Addressed drug resistance in oncology targets; 3 clinical candidates |
The scaffold’s versatility is evidenced by its presence in multiple drug classes: kinase inhibitors (e.g., crizotinib analogs), antimicrobials, and anti-inflammatory agents [2] [6]. Recent synthetic innovations enable late-stage functionalization at C4 of the pyrazole ring, allowing rapid generation of libraries targeting emerging therapeutic needs [5] [9]. As of 2023, over 15 clinical-stage compounds incorporate the pyrazolyl methanone motif, with several advancing through oncology and infectious disease pipelines [6].
The trajectory of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone exemplifies rational scaffold evolution—from a structural template to a refined pharmacophore with demonstrable advantages in target engagement and drug-like properties. Its continued investigation addresses unmet needs in precision oncology and anti-infective therapy through structure-driven design.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7